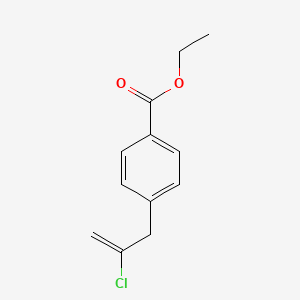

3-(4-Carboethoxyphenyl)-2-chloro-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Carboethoxyphenyl)-2-chloro-1-propene, also known as 4-Carboethoxy-2-chloropropene, is a highly versatile organic compound that has been widely used in scientific research and laboratory experiments. It is a substituted ethylbenzene, and its chemical formula is C9H10ClO2. This compound can be synthesized in a variety of ways, and has a wide range of applications in the scientific community.

Applications De Recherche Scientifique

Stereospecific Formation in Alkene-Utilizing Bacteria

Research by Habets-Crützen et al. (1985) demonstrated the stereospecific formation of 1,2-epoxypropane and related compounds from alkenes using alkene-utilizing bacteria. This study highlights the bacterial capability to predominantly produce specific enantiomers of epoxy compounds, including from 3-chloro-1-propene, which is structurally related to 3-(4-Carboethoxyphenyl)-2-chloro-1-propene (Habets-Crützen et al., 1985).

Synthesis and Photochemical Properties

Lukáč et al. (1986) investigated a light-sensitive polymer, poly(1-(4-carboethoxyphenyl)-2-propen-1-one), which is closely related to the chemical . They examined its quantum yield and other photochemical properties, contributing to the understanding of the applications of such polymers in light-sensitive materials (Lukáč et al., 1986).

Ethene/Propene Copolymerization

Galimberti et al. (1998) conducted studies on ethene/propene copolymerization using metallocene-based catalytic systems. Their research could provide insights into the polymerization processes involving compounds like this compound (Galimberti et al., 1998).

Olefin Metathesis on WO3 Catalysts

Cheng and Lo (2012) explored the mechanism of olefin metathesis on tungsten trioxide (WO3) catalysts, which could be relevant for understanding reactions involving this compound in industrial processes (Cheng & Lo, 2012).

Electron Diffraction Study

Shen (1979) conducted an electron diffraction study of 3-chloro-2-chloromethyl-1-propene. This research provides insights into the molecular structure of chlorinated alkenes, which could be relevant for understanding the structural properties of this compound (Shen, 1979).

Propene Insertion in Polypropenes

Lin and Waymouth (1999) investigated the regioregularity of monomer insertion in polypropene synthesis, a process potentially relevant to the synthesis and applications of compounds like this compound (Lin & Waymouth, 1999).

Functionalized Isoprene Unit

Uneyama et al. (1983) described the electrochemical preparation of a functionalized isoprene unit from related chloromethylated compounds, indicating the potential for electrochemical methods in synthesizing derivatives of this compound (Uneyama et al., 1983).

Propriétés

IUPAC Name |

ethyl 4-(2-chloroprop-2-enyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPLRIQBGLIRHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641158 |

Source

|

| Record name | Ethyl 4-(2-chloroprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

731772-89-7 |

Source

|

| Record name | Ethyl 4-(2-chloroprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,2,2-Trifluoroethoxy)-phenyl]-butan-2-one](/img/structure/B1368495.png)

![2-[(2-Aminophenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1368496.png)